Fadrozole

Catalog No.
S005222
CAS No.
102676-47-1
M.F
C14H13N3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fadrozole

CAS Number

102676-47-1

Product Name

Fadrozole

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2

InChI Key

CLPFFLWZZBQMAO-UHFFFAOYSA-N

SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N

Synonyms

CGS 020286A, CGS 16949A, CGS-020286A, CGS-16949A, CGS020286A, CGS16949A, FAD 286, FAD-286, FAD286, Fadrozole, Fadrozole Hydrochloride, Fadrozole Monohydrochloride, Hydrochloride, Fadrozole, Monohydrochloride, Fadrozole

Canonical SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N

Description

The exact mass of the compound Fadrozole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles. It belongs to the ontological category of imidazopyridine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fadrozole is a selective, nonsteroidal aromatase inhibitor primarily used in the treatment of estrogen-dependent diseases, such as breast cancer. It functions by inhibiting the aromatase enzyme, which is responsible for converting androgens like testosterone and androstenedione into estrogens, particularly estrone and estradiol. The chemical formula for Fadrozole is C14H13N3C_{14}H_{13}N_{3}, with a molar mass of approximately 223.279 g/mol .

Fadrozole acts as an aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens, such as androstenedione and testosterone, into estrogens. By inhibiting aromatase, Fadrozole reduces estrogen production in the body. This mechanism is of interest for studying hormone-dependent cancers, such as breast cancer, where estrogen can promote tumor growth.

Fadrozole's safety profile is not extensively documented in publicly available scientific literature. Research on this compound has primarily focused on its mechanism of action for inhibiting aromatase [].

Fadrozole acts by blocking the aromatization process, which involves several key reactions:

  • Inhibition of Aromatase: Fadrozole binds to the aromatase enzyme (CYP19A1), preventing it from catalyzing the conversion of androgens to estrogens.
  • Oxidation Steps: The mechanism involves three successive oxidations of C19 androgens:
    • Two conventional oxidations at C19 yielding hydroxylated and oxidized derivatives.
    • A third oxidative step resulting in the formation of a phenolic A ring and formic acid .

These reactions highlight Fadrozole's role in regulating estrogen levels, which is crucial in conditions where estrogen promotes tumor growth.

Fadrozole has demonstrated significant biological activity in various studies:

  • Estrogen Suppression: It effectively suppresses the biosynthesis of estrone and estradiol from testosterone and androstenedione, leading to lowered estrogen levels in the body .
  • Impact on Gene Expression: Research indicates that exposure to Fadrozole can lead to dynamic changes in gene expression related to steroidogenesis, particularly affecting genes like cyp19a1a and fshr .
  • Short-term Effects: Initial exposure can result in rapid biochemical responses, with significant effects observed within the first 24 hours .

Fadrozole can be synthesized through several chemical pathways, typically involving:

  • Cyclization Reactions: These reactions often utilize starting materials that undergo cyclization to form the core structure of Fadrozole.
  • Functional Group Modifications: Subsequent steps may involve modifications to introduce specific functional groups that enhance its inhibitory properties against aromatase .

The detailed synthetic route can vary based on specific laboratory conditions and desired purity levels.

Fadrozole is primarily used in clinical settings for:

  • Breast Cancer Treatment: It is utilized as part of hormonal therapy regimens for postmenopausal women with hormone receptor-positive breast cancer.
  • Research: Its role as an aromatase inhibitor makes it valuable in studies investigating estrogen's effects on various biological processes and diseases .

Fadrozole has been studied for its interactions with various biological systems:

  • Drug Interactions: It exhibits minimal interactions with other steroidogenic pathways, making it a selective option for targeting aromatase without significantly affecting aldosterone or cortisol production .
  • Toxicology Studies: Research has indicated that Fadrozole has a low potential for bioconcentration in aquatic organisms, suggesting limited environmental toxicity compared to other compounds .

Several compounds share structural or functional similarities with Fadrozole. Here’s a comparison highlighting its uniqueness:

CompoundTypeMechanism of ActionUnique Features
LetrozoleNonsteroidalAromatase inhibitionMore potent with lower IC50 values
AnastrozoleNonsteroidalAromatase inhibitionSimilar mechanism but different potency
ExemestaneSteroidalAromatase inhibitionIrreversible binding
FormestaneSteroidalAromatase inhibitionAlso affects cortisol production

Fadrozole is distinguished by its selective inhibition of aromatase with minimal impact on other steroidogenic pathways, making it particularly useful in clinical applications focused on estrogen-dependent conditions .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

223.110947427 g/mol

Monoisotopic Mass

223.110947427 g/mol

Heavy Atom Count

17

UNII

H3988M64PU

Related CAS

102676-31-3 (mono-hydrochloride)

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Other CAS

102676-47-1

Wikipedia

Fadrozole

Dates

Modify: 2023-09-13
1: Browne LJ, Gude C, Rodriguez H, Steele RE, Bhatnager A. Fadrozole
hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the
treatment of estrogen-dependent disease. J Med Chem. 1991 Feb;34(2):725-36.
PubMed PMID: 1825337.
2: Raats JI, Falkson G, Falkson HC. A study of fadrozole, a new aromatase
inhibitor, in postmenopausal women with advanced metastatic breast cancer. J Clin
Oncol. 1992 Jan;10(1):111-6. PubMed PMID: 1530798.
3: Falkson G, Raats JI, Falkson HC. Fadrozole hydrochloride, a new nontoxic
aromatase inhibitor for the treatment of patients with metastatic breast cancer.
J Steroid Biochem Mol Biol. 1992 Sep;43(1-3):161-5. PubMed PMID: 1388048.

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